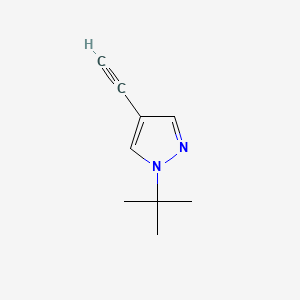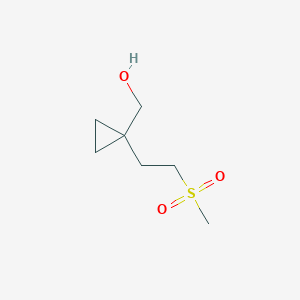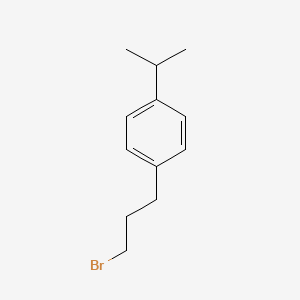![molecular formula C13H18O B13605199 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with two methyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethanone.
Reduction: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethane.
Substitution: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethyl chloride.
Applications De Recherche Scientifique
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol
- 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethanone
- 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethyl chloride
Uniqueness
1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a phenyl ring with methyl substitutions. This structural combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the presence of the cyclopropyl group can influence the compound’s reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-[1-(3,4-dimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O/c1-9-4-5-12(8-10(9)2)13(6-7-13)11(3)14/h4-5,8,11,14H,6-7H2,1-3H3 |
Clé InChI |
UWHVZJLOYNRZRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CC2)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)


![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)

